molecular formula C6H3Cl2N3S2 B13659719 5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine

5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine

Cat. No.: B13659719
M. Wt: 252.1 g/mol
InChI Key: LYTGITNPJLCQNE-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile to give the desired alkylthio derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
  • 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol
  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine

Uniqueness

5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups enhances its reactivity and potential for diverse biological activities compared to other similar compounds .

Properties

Molecular Formula

C6H3Cl2N3S2

Molecular Weight

252.1 g/mol

IUPAC Name

5,7-dichloro-2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H3Cl2N3S2/c1-12-6-9-2-3(7)10-5(8)11-4(2)13-6/h1H3

InChI Key

LYTGITNPJLCQNE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)N=C(N=C2Cl)Cl

Origin of Product

United States

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